molecular formula C7H9BrN2O2S B2730129 2-(3-Bromopyridin-4-yl)ethanesulfonamide CAS No. 2413896-88-3

2-(3-Bromopyridin-4-yl)ethanesulfonamide

Cat. No.: B2730129
CAS No.: 2413896-88-3
M. Wt: 265.13
InChI Key: CAIKZFDXNZBHMW-UHFFFAOYSA-N
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Description

2-(3-Bromopyridin-4-yl)ethanesulfonamide is an organic compound that features a bromopyridine moiety attached to an ethanesulfonamide group

Scientific Research Applications

2-(3-Bromopyridin-4-yl)ethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopyridin-4-yl)ethanesulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method involves the reaction of 3-bromopyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopyridin-4-yl)ethanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(3-Bromopyridin-4-yl)ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the ethanesulfonamide group can enhance solubility and binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloropyridin-4-yl)ethanesulfonamide: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Fluoropyridin-4-yl)ethanesulfonamide: Contains a fluorine atom in place of bromine.

    2-(3-Iodopyridin-4-yl)ethanesulfonamide: Features an iodine atom instead of bromine.

Uniqueness

2-(3-Bromopyridin-4-yl)ethanesulfonamide is unique due to the specific properties imparted by the bromine atom, such as its size and electronegativity, which can influence the compound’s reactivity and binding interactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(3-bromopyridin-4-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c8-7-5-10-3-1-6(7)2-4-13(9,11)12/h1,3,5H,2,4H2,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIKZFDXNZBHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCS(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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